![molecular formula C9H10ClNO B1393818 (4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine CAS No. 1228542-35-5](/img/structure/B1393818.png)
(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Overview
Description
(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various aspects of cellular and molecular biology.
Scientific Research Applications
Neuroprotective Agent for Ischemia-Reperfusion Damage
(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine has been studied for its potential as a neuroprotective agent in ischemia-reperfusion damage. A specific compound, KR-31543, showed promising results in rat models, indicating its potential in treating neurological damage caused by ischemia-reperfusion (Kim et al., 2002).
Reactions with Nucleophiles
Research has explored the reactions of related benzopyran compounds with nucleophiles. These studies are significant for understanding the chemical properties and potential applications in synthesizing new derivatives with varied biological activities (Reynolds et al., 1970).
Interactions with the 5-HT1A Receptor
Enantiomerically pure derivatives of 3-amino-3,4-dihydro-2H-1-benzopyrans have been synthesized and evaluated for their interactions with the 5-HT1A receptor. These compounds have shown varying degrees of affinity and selectivity, indicating their potential in pharmacological applications (Hammarberg et al., 2000).
Catalytic Applications in Organic Synthesis
Some derivatives of 3,4-dihydro-2H-1-benzopyran have been used as catalysts in organic synthesis. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been applied as an efficient and homogeneous catalyst for the synthesis of pyran derivatives (Khazaei et al., 2015).
Potential in Treating Hypertension
There has been research into the synthesis of specific benzopyran derivatives and their evaluation for antihypertensive activity. These studies contribute to the development of new therapeutic agents for hypertension (Evans et al., 1984).
Antimicrobial and Anticoccidial Activity
Research has also focused on the antimicrobial and anticoccidial activity of benzopyran derivatives. These studies provide insights into the potential use of these compounds in treating infections and parasitic diseases (Georgiadis, 1976).
Synthesis of Pyrano- and Furanoquinolines
The use of benzopyran derivatives in the synthesis of pyrano- and furanoquinolines has been explored. This research is significant for the development of novel compounds with potential pharmaceutical applications (Srinivasa et al., 2008).
properties
IUPAC Name |
(4S)-8-chloro-3,4-dihydro-2H-chromen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWHOLRRUIEVQK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@H]1N)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.